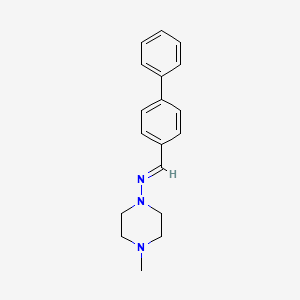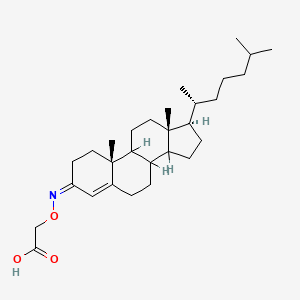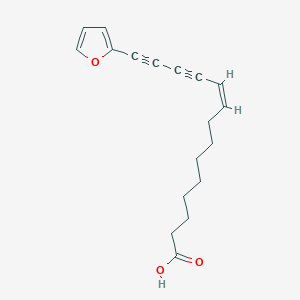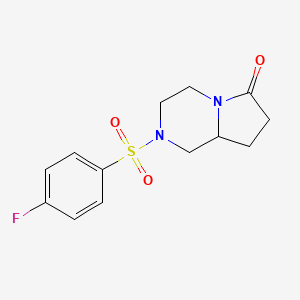
Thymeleatoxin (low PS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymeleatoxin is a phorbol ester analog known for its role as a potent activator of protein kinase C (PKC) isoforms. It is structurally related to mezerein and is used extensively in biochemical research to study the functions and mechanisms of PKC isoforms. Thymeleatoxin is a white solid with a molecular formula of C36H36O10 and a molecular weight of 628.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymeleatoxin is synthesized through a multi-step process involving the esterification of daphnetoxin with cinnamic acid. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reaction conditions require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of thymeleatoxin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is stored at low temperatures (-20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Thymeleatoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Thymeleatoxin is widely used in scientific research due to its ability to selectively activate PKC isoforms. Its applications include:
Chemistry: Used to study the mechanisms of PKC activation and its role in various biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of PKC in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to modulate PKC activity.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers present in the C1 domain of the regulatory region of PKC. This binding induces a conformational change that activates the enzyme. The activated PKC then translocates to the cell membrane, where it phosphorylates various substrates involved in signal transduction pathways. This activation leads to a cascade of cellular events, including changes in gene expression, protein synthesis, and cell behavior .
Comparison with Similar Compounds
Similar Compounds
Mezerein: Structurally similar to thymeleatoxin and also activates PKC isoforms.
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC used in research.
Bryostatin: A PKC activator with a different mechanism of action.
Uniqueness
Thymeleatoxin is unique in its selective activation of specific PKC isoforms, such as PKC alpha, beta I, beta II, and gamma, while showing lower affinity for others like PKC delta and iota. This selectivity makes it a valuable tool for studying the distinct roles of different PKC isoforms in cellular processes .
Properties
Molecular Formula |
C36H36O10 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+ |
InChI Key |
OTTFLYUONKAFGT-FOCLMDBBSA-N |
Isomeric SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Synonyms |
gnidicin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)

![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)



![1-(1-aminoisoquinolin-7-yl)-3-methyl-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1241651.png)

![2,4,6-Cycloheptatrien-1-one, 7-[[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]methyl]-2-methoxy-4-(1-methylethyl)-](/img/structure/B1241653.png)

